N-benzyl-6-hydrazinylpyridine-3-carboxamide
Overview
Description
“N-benzyl-6-hydrazinylpyridine-3-carboxamide” is a chemical compound with the molecular formula C13H14N4O and a molecular weight of 242.28 g/mol. It is related to the compound “6-hydrazinylpyridine-3-carboxamide” which has a molecular weight of 152.16 .
Physical And Chemical Properties Analysis
“N-benzyl-6-hydrazinylpyridine-3-carboxamide” is a powder at room temperature . More specific physical and chemical properties could not be found in the available resources.Scientific Research Applications
Antimycobacterial and Antibacterial Agents
Research on alkylamino derivatives of N-benzylpyrazine-2-carboxamide, a structurally similar compound to N-benzyl-6-hydrazinylpyridine-3-carboxamide, has shown promising antimycobacterial and antibacterial activities. These derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis and other mycobacterial strains, including drug-resistant strains. The most active derivatives exhibited significant activity against M. tuberculosis H37Rv, surpassing the reference compound pyrazinamide. Some compounds also demonstrated activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and influenza virus, highlighting their potential as antimicrobial agents (Servusová-Vaňásková et al., 2015).
Antitumor Activity
Another study focused on synthesizing and evaluating the antitumor activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds were found to possess moderate to significant radical scavenging activity, indicating their potential as antitumor agents. The study underscores the importance of the pyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety in enhancing the biological activity of these compounds, suggesting that derivatives of N-benzyl-6-hydrazinylpyridine-3-carboxamide could also exhibit antitumor properties (Ahmad et al., 2012).
Cholinesterase Inhibitory Activity
In the realm of neurodegenerative disease research, benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized and showed potent butyrylcholinesterase inhibitory activity. This activity is crucial for developing treatments for diseases like Alzheimer's, where cholinesterase inhibitors play a significant role in managing symptoms. The compounds displayed IC50 values in the range of 0.054-2.7 µM, along with good inhibitory effects on Aβ self-aggregation, which is pivotal in Alzheimer's disease pathology (Abedinifar et al., 2018).
properties
IUPAC Name |
N-benzyl-6-hydrazinylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-17-12-7-6-11(9-15-12)13(18)16-8-10-4-2-1-3-5-10/h1-7,9H,8,14H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVHOEXUUAOBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-hydrazinylpyridine-3-carboxamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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